molecular formula C8H8N4 B12961068 2,3-Dimethylpyrazino[2,3-b]pyrazine CAS No. 6499-39-4

2,3-Dimethylpyrazino[2,3-b]pyrazine

Cat. No.: B12961068
CAS No.: 6499-39-4
M. Wt: 160.18 g/mol
InChI Key: VCLLMUYFIQIZBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines as key intermediates . The reaction conditions often include metal-catalyzed amination reactions, such as Buchwald cross-coupling, or metal-free conditions under microwave irradiation . These methods allow for the regioselective formation of the desired pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated pyrazines or other functionalized derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dimethylpyrazino[2,3-b]pyrazine include other pyrazine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities. Compared to other pyrazine derivatives, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .

Properties

CAS No.

6499-39-4

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2,3-dimethylpyrazino[2,3-b]pyrazine

InChI

InChI=1S/C8H8N4/c1-5-6(2)12-8-7(11-5)9-3-4-10-8/h3-4H,1-2H3

InChI Key

VCLLMUYFIQIZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CN=C2N=C1C

Origin of Product

United States

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